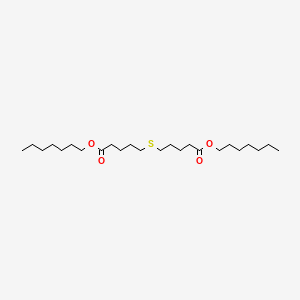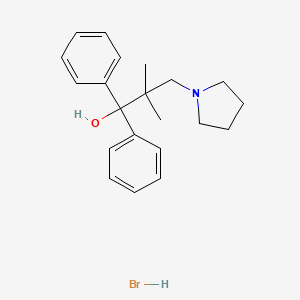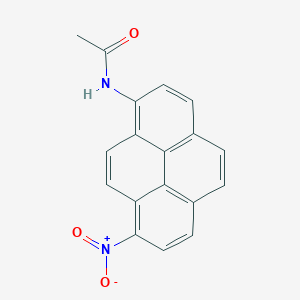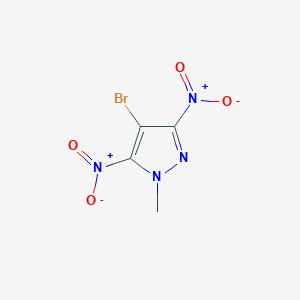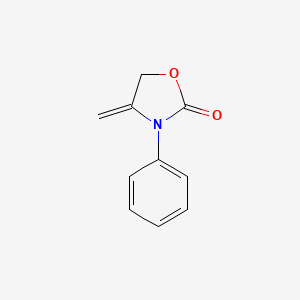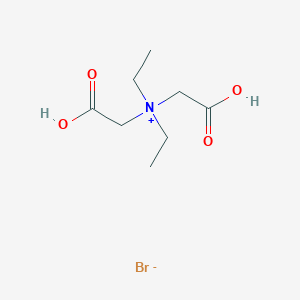![molecular formula C6H12N2O3 B14688678 N,N'-[Oxybis(methylene)]diacetamide CAS No. 29671-84-9](/img/structure/B14688678.png)
N,N'-[Oxybis(methylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Oxybis(methylene)]diacetamide is a chemical compound with the molecular formula C6H12N2O3 It is known for its unique structure, which includes two acetamide groups connected by an oxybis(methylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N’-[Oxybis(methylene)]diacetamide typically involves the reaction of acetic anhydride or acetyl chloride with acetamide or its derivatives. One common method includes refluxing the desired diamine with excess acetic anhydride, followed by vacuum distillation to remove unreacted acetylating agents . The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-[Oxybis(methylene)]diacetamide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Oxybis(methylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols.
Scientific Research Applications
N,N’-[Oxybis(methylene)]diacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-[Oxybis(methylene)]diacetamide exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and receptors. The pathways involved often include nucleophilic attack and the formation of intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
Diacetamide: A simpler compound with similar reactivity but lacking the oxybis(methylene) linker.
Dimethylacetamide: Another related compound used as a solvent in organic synthesis.
Uniqueness
N,N’-[Oxybis(methylene)]diacetamide is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of the oxybis(methylene) linker differentiates it from simpler amides and enhances its utility in various chemical processes.
Properties
CAS No. |
29671-84-9 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(acetamidomethoxymethyl)acetamide |
InChI |
InChI=1S/C6H12N2O3/c1-5(9)7-3-11-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
MRHQBBSKCLIMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCOCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


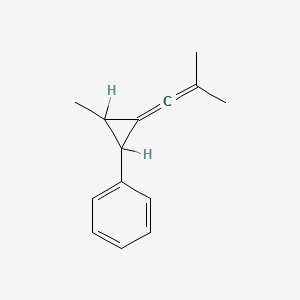
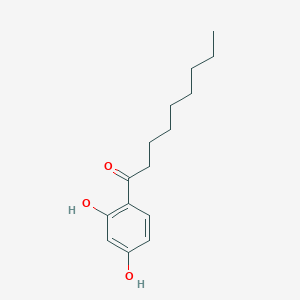
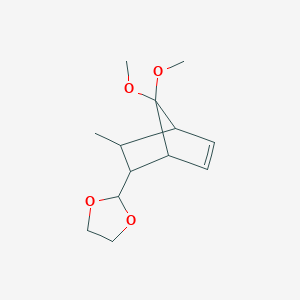
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
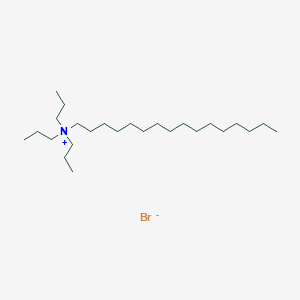

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
